5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-3-yl}-3-(4-fluorophenyl)-2,1-benzisoxazole
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Description
5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-3-yl}-3-(4-fluorophenyl)-2,1-benzisoxazole is a useful research compound. Its molecular formula is C22H11ClF4N4O and its molecular weight is 458.8. The purity is usually 95%.
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Biological Activity
The compound 5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-3-yl}-3-(4-fluorophenyl)-2,1-benzisoxazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- Pyridine Ring : Substituted with chlorine and trifluoromethyl groups.
- Pyrazole Moiety : Known for its biological activity.
- Benzisoxazole Component : Imparts additional pharmacological properties.
The molecular formula is C18H13ClF3N3O, with a molecular weight of approximately 375.77 g/mol. Its distinctive structure contributes to its reactivity and interaction with biological targets.
Research indicates that this compound may exhibit various biological activities through different mechanisms:
- Kinase Inhibition : Similar compounds have shown potential as kinase inhibitors, which are crucial in regulating cell signaling pathways associated with cancer progression and inflammation.
- Anti-inflammatory Activity : Compounds containing similar structural motifs have demonstrated significant anti-inflammatory effects, inhibiting cyclooxygenase (COX) enzymes .
- Anticancer Properties : The presence of the pyrazole moiety is often associated with anticancer activity, targeting various cancer cell lines effectively .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
Kinase Inhibition Studies :
- A study indicated that related compounds showed promising results in inhibiting kinases associated with tumor growth. The mechanism involves binding to the ATP site of the kinase, preventing phosphorylation processes essential for cell proliferation.
-
Anti-inflammatory Effects :
- Research on structurally similar compounds revealed IC50 values indicating strong inhibition of COX-1 and COX-2 enzymes. For instance, certain derivatives exhibited IC50 values as low as 5.40 μM for COX-2, highlighting their potential as anti-inflammatory agents superior to traditional NSAIDs like celecoxib .
- Anticancer Activity :
Properties
IUPAC Name |
5-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]-3-(4-fluorophenyl)-2,1-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H11ClF4N4O/c23-17-10-14(22(25,26)27)11-28-21(17)31-8-7-18(29-31)13-3-6-19-16(9-13)20(32-30-19)12-1-4-15(24)5-2-12/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APFIMTCQPNFVAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)C4=NN(C=C4)C5=C(C=C(C=N5)C(F)(F)F)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H11ClF4N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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